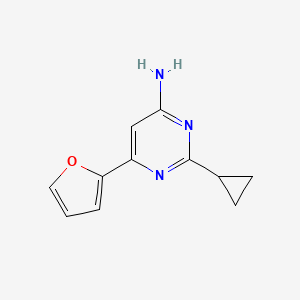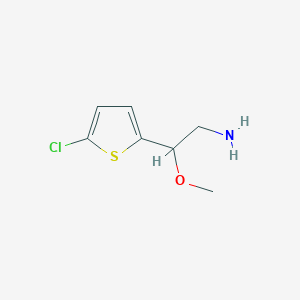
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Overview
Description
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, also known as TFMBA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 284.28 g/mol. TFMBA is a derivative of benzoic acid and contains a trifluoromethyl group and a methyl group attached to the benzene ring.
Scientific Research Applications
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been reported to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of COX-2 by binding to its active site. This results in a decrease in the production of inflammatory mediators such as prostaglandins. This compound has also been reported to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, this compound has been reported to have anti-inflammatory effects by inhibiting the production of prostaglandins.
Advantages and Limitations for Lab Experiments
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. This compound is also soluble in organic solvents, which makes it easy to use in various assays. However, this compound has some limitations as well. It is not soluble in water, which limits its use in aqueous assays. Furthermore, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for the study of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. One area of research is the development of this compound analogs with improved pharmacokinetics and toxicity profiles. Another area of research is the study of this compound in vivo to better understand its effects on various physiological processes. Furthermore, this compound may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases, and further research in these areas is warranted.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its unique properties. It can be synthesized with high purity and yield and has been shown to have a variety of biochemical and physiological effects. This compound has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases, and further research in these areas is warranted.
properties
IUPAC Name |
2-methyl-6-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-5-4-7-11(13(9)14(19)20)10-6-2-3-8-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMOCVIZXLKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691119 | |
| Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-13-4 | |
| Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-N-[3-(morpholin-4-yl)propyl]pyrazin-2-amine](/img/structure/B1464549.png)


![N-[(4-bromophenyl)methyl]cyclobutanamine](/img/structure/B1464553.png)


![3-[(2-Methoxyphenyl)methoxy]-2-methylaniline](/img/structure/B1464560.png)




![N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine](/img/structure/B1464569.png)